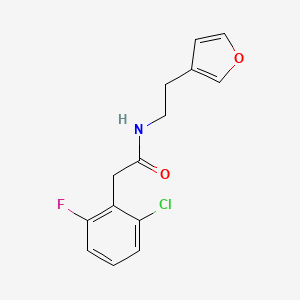

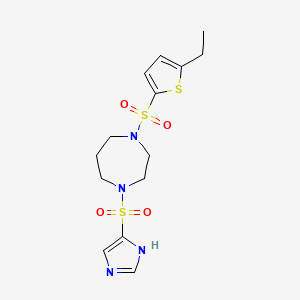

![molecular formula C17H16FN5O2S B2855215 Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034248-44-5](/img/structure/B2855215.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

A series of compounds based on the benzo[c][1,2,5]thiadiazole motif were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif is a part of electron donor–acceptor (D–A) systems. By varying the donor groups whilst keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

These compounds were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications

Photovoltaic Devices

Benzo[c][1,2,5]thiadiazole derivatives are known for their application in photovoltaic devices . They can function as electron-acceptor materials in the construction of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the thiadiazole ring and the ability to fine-tune the electronic properties through functionalization make these compounds suitable for enhancing the efficiency of solar cells.

Organic Electronics

In the realm of organic electronics , such compounds can be used as components in donor-acceptor oligomeric semiconductors . Their strong electron-accepting capabilities paired with appropriate donor groups can lead to materials with high charge mobility, which is crucial for the development of organic transistors and other electronic devices.

Fluorescent Probes

The structural motif of benzo[c][1,2,5]thiadiazole is conducive to fluorescence. This makes derivatives of this compound potentially useful as fluorescent probes for bioimaging or sensing applications. They can be designed to respond to specific environmental changes, such as pH or the presence of metal ions, making them versatile tools in chemical and biological research.

Organophotocatalysis

Benzo[c][1,2,5]thiadiazole-based compounds have been explored as potential visible-light organophotocatalysts . These materials can absorb visible light and transfer energy or electrons to initiate chemical reactions. This property is particularly valuable in green chemistry, where light can be used as a clean energy source for catalysis.

Charge Transfer Materials

The inherent electron-accepting properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use as charge transfer materials . They can be incorporated into systems that require efficient charge separation and transfer, which is a key aspect in the development of advanced materials for energy storage and conversion.

Near-Infrared Materials

Some benzo[c][1,2,5]thiadiazole derivatives exhibit absorption in the near-infrared region . This characteristic can be harnessed to create materials for near-infrared organic photodetectors or emitters . Such materials have applications in telecommunications, medical diagnostics, and security technologies.

Electrocatalytic Hydrogen Production

The electrocatalytic properties of benzo[c][1,2,5]thiadiazole derivatives have been investigated for hydrogen production . These compounds can participate in the electrochemical reduction of protons to generate hydrogen gas, a clean fuel, which is a promising approach for sustainable energy production.

Ternary Photovoltaic Systems

Lastly, certain benzo[c][1,2,5]thiadiazole derivatives have been used as secondary acceptor materials in ternary photovoltaic systems . These systems aim to enhance the performance of solar cells by incorporating a third component that improves light absorption and charge transport properties.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-2-12-15(18)16(20-9-19-12)25-11-5-6-23(8-11)17(24)10-3-4-13-14(7-10)22-26-21-13/h3-4,7,9,11H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAGYJTZGIFYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)

![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2855147.png)

![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)

![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)

![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)

![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2855155.png)